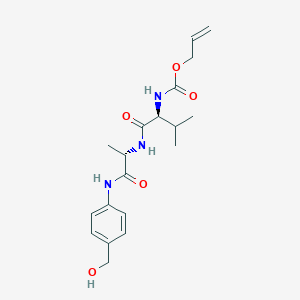

Alloc-Val-Ala-PAB-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAVLCLIPDFJK-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Peptide Sequence:a Primary Strategy Involves Altering the Amino Acid Sequence of the Peptide Linker. Adding a Hydrophilic, Acidic Amino Acid Such As Glutamic Acid Glu to the N Terminus of the Val Cit or Val Ala Sequence Has Shown Significant Promise.

Glu-Val-Cit (EVCit): The addition of a glutamic acid residue at the P3 position has been shown to markedly reduce the linker's susceptibility to cleavage by mouse carboxylesterase Ces1C, thereby improving plasma stability in rodent models. nih.gov However, this modification alone may not be sufficient to prevent cleavage by neutrophil elastase. nih.gov

Glu-Gly-Cit (EGCit): Further refinement has led to tripeptide linkers like EGCit, which demonstrate resistance to both Ces1C and neutrophil elastase-mediated degradation. researchgate.net This approach aims to provide long-term stability in both rodent and primate plasma, potentially widening the therapeutic window of the ADC. nih.gov

Development of Novel Linker Chemistries:researchers Are Exploring Entirely New Cleavable Linker Platforms That Are Not Substrates for Carboxylesterases or Neutrophil Elastase.

Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, enzymes that are overexpressed in some tumor environments. An ADC with a sulfatase-cleavable linker demonstrated high plasma stability (over 7 days) in mice, a significant improvement over Val-Ala linkers that were hydrolyzed within an hour. nih.gov

Pyrophosphate Linkers: Incorporating a pyrophosphate diester structure can enhance both the hydrophilicity and stability of the linker. These linkers have shown extremely high stability in both mouse and human plasma over 7 days, while also mitigating the aggregation potential of ADCs with lipophilic payloads. nih.gov

Advanced Linker Constructs:structural Modifications to the Overall Linker Payload Architecture Can Also Enhance Stability and Specificity.

Tandem-Cleavage Linkers: This approach incorporates a second cleavable moiety, such as a β-glucuronide group, onto the PABC spacer. acs.org This acts as a steric shield, protecting the Val-Ala dipeptide from premature cleavage by extracellular proteases like elastase. The payload is only released after two sequential enzymatic events within the target cell (e.g., cleavage by β-glucuronidase followed by cathepsin B), thereby improving the ADC's tolerability. acs.org

Exo-Cleavable Linkers: This strategy repositions the cleavable peptide sequence to an "exo" position on the PAB moiety. This design can effectively mask the hydrophobicity of the payload and has been shown to reduce premature payload release, even in the presence of carboxylesterases and neutrophil elastase. acs.org

These innovative strategies represent a significant advancement in ADC technology, aiming to create more stable, specific, and ultimately more effective and safer cancer therapeutics.

Mechanistic Elucidation of Payload Release from Alloc Val Ala Pab Oh Conjugates

Enzymatic Recognition and Cleavage of the Val-Ala Dipeptide Sequence

The Valine-Alanine (Val-Ala) dipeptide sequence serves as the lynchpin of the linker's biological trigger. It is designed to be stable in the systemic circulation but susceptible to cleavage by enzymes prevalent within the lysosomal compartments of target cells. proteogenix.scienceiris-biotech.de

Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is the primary enzyme responsible for recognizing and hydrolyzing the Val-Ala linker. proteogenix.sciencepharmiweb.comcreative-biolabs.com The specificity of Cathepsin B is crucial for the selective release of the payload within the target cell. The enzyme's active site contains subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate (P1, P2, etc.). For efficient cleavage, there are specific preferences for the residues at these positions.

Research has established that a hydrophobic residue is preferred at the P2 position of the substrate for effective Cathepsin B cleavage, which also enhances plasma stability. cam.ac.ukresearchgate.netu-tokyo.ac.jp The valine residue in the Val-Ala linker fulfills this requirement. The P1 position, occupied by alanine (B10760859), is also accommodated by the enzyme's S1 subsite.

The Val-Ala linker is frequently compared to the more extensively studied Val-Cit (valine-citrulline) linker. In isolated Cathepsin B cleavage assays, the Val-Ala linker was found to be cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.decam.ac.uk Despite this slower cleavage rate, the Val-Ala motif offers a significant advantage due to its lower hydrophobicity. iris-biotech.decreative-biolabs.comcam.ac.uk This property helps to prevent aggregation issues during the manufacturing of conjugates with a high drug-to-antibody ratio (DAR). creative-biolabs.comcam.ac.uk For instance, ADCs with a Val-Ala linker could be loaded with up to 7.4 drugs per antibody without significant aggregation, a level that was not achievable with the more hydrophobic Val-Cit linker. creative-biolabs.comcam.ac.uk

Table 1: Comparative Enzymatic Cleavage of Dipeptide Linkers by Cathepsin B

This table provides a summary of research findings on the relative stability and cleavage rates of different dipeptide linkers used in drug conjugates.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Cleavage Half-Life (t½) | Key Characteristics | Source(s) |

|---|---|---|---|---|

| Val-Ala | ~50% | Not specified | Lower hydrophobicity, reduced aggregation at high DAR. | iris-biotech.decam.ac.ukmdpi.com |

| Val-Cit | 100% (Reference) | ~240 minutes | High cleavage efficiency, but more hydrophobic. Standard linker in many ADCs. | iris-biotech.denih.gov |

| Phe-Lys | > Val-Cit | ~8 minutes | Very rapid cleavage, but lower plasma stability. | iris-biotech.deresearchgate.net |

While Cathepsin B is a primary driver of Val-Ala cleavage, the lysosome is a complex environment rich in various hydrolytic enzymes. Evidence suggests that other proteases also contribute to the intracellular activation of dipeptide-based conjugates. cam.ac.uk For example, studies using rat liver lysosomal extracts, which contain a mixture of proteases, showed that the hydrolysis rates of different dipeptides (like Phe-Lys and Val-Cit) were equal, in contrast to assays with isolated Cathepsin B where rates differed significantly. cam.ac.uk This implies a collective enzymatic action within the lysosome.

Furthermore, research on the Val-Cit linker has shown it can be cleaved by other cathepsins (K and L) and even non-cathepsin enzymes like the serine protease neutrophil elastase and the carboxylesterase Ces1C found in mouse plasma. nih.govnih.gov It is plausible that the Val-Ala linker is also susceptible to cleavage by a similar, broader range of lysosomal proteases beyond just Cathepsin B, ensuring robust payload release once the conjugate is internalized. nih.govrsc.org

Direct kinetic values for Alloc-Val-Ala-PAB-OH are not extensively published, but data from closely related systems provide valuable insights. As noted, the cleavage rate for Val-Ala linkers by Cathepsin B is about half that of Val-Cit linkers. iris-biotech.decam.ac.uk In one study, a model linker with a Val-Ala sequence demonstrated a Vmax/Km with Cathepsin B that was only 4.5-fold less than a peptidomimetic cBu-Ala-containing linker, indicating efficient processing. cam.ac.uk Another study comparing ADCs with Val-Ala and Val-Cit linkers found they had comparable Cathepsin B release efficiency and cellular activity. researchgate.netmdpi.com The cytotoxicity of a Val-Ala-PABC-MMAE ADC (IC₅₀ = 41 pM) was found to be comparable to that of ADCs with other highly efficient linker systems, underscoring the effective cleavage and payload release of the Val-Ala sequence in a biological context. rsc.org

Table 2: Representative Kinetic Parameters for Cathepsin B Substrates

This table presents kinetic data for various peptide substrates cleaved by Cathepsin B to illustrate the range of catalytic efficiencies. Note: These are not for Val-Ala specifically but provide context for enzyme-substrate interactions.

| Substrate | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Source(s) |

|---|---|---|---|---|

| Z-Leu-Arg-NHMec | Not specified | Not specified | 1,492,354 | nih.gov |

| Z-Phe-Arg-NHMec | Not specified | Not specified | 64,912 | nih.gov |

| Boc-Val-Leu-Lys-NHMec | Not specified | Not specified | 54,266 | nih.gov |

| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P (Cathepsin D Substrate) | 2.9 | 7.1 | 408,000 | nih.gov |

Investigation of Other Lysosomal Proteases Contributing to Intracellular Activation

Self-Immolative Cascade Mechanism Initiated by the p-Aminobenzyl (PAB) Moiety

Following the enzymatic cleavage of the Val-Ala dipeptide, the payload release is driven by a rapid, purely chemical process known as a self-immolative cascade, orchestrated by the p-aminobenzyl (PAB) spacer. cam.ac.ukmdpi.com

The core of the self-immolative mechanism is a 1,6-elimination reaction. In the intact conjugate, the nitrogen atom of the p-aminobenzyl group is part of an amide bond with the alanine residue. In this state, its electrons are delocalized, and it is not strongly electron-donating.

However, once Cathepsin B hydrolyzes the Ala-PAB amide bond, a free aromatic amine (aniline) is exposed. This unmasked amine is a potent electron-donating group. It initiates an instantaneous electronic cascade through the benzene (B151609) ring to the benzylic position where the payload is attached via a carbamate (B1207046) linkage. This cascade results in the cleavage of the benzylic C-O bond, leading to the fragmentation of the entire PAB spacer. iris-biotech.demdpi.comiris-biotech.de The products of this 1,6-elimination are the free payload, carbon dioxide (from the breakdown of the carbamate), and a highly reactive aza-quinone methide intermediate. pharmiweb.comcam.ac.ukresearchgate.net

A critical feature of the PAB self-immolative spacer is its ability to facilitate a "traceless" release of the payload. proteogenix.scienceiris-biotech.denih.govscispace.com "Traceless" signifies that the therapeutic agent is liberated in its original, unmodified chemical form, with no portion of the linker or spacer remaining attached. nih.gov

This is a direct consequence of the 1,6-elimination mechanism. The entire PAB spacer effectively fragments and falls away from the payload upon activation. This ensures that the pharmacological properties of the released drug, such as its potency and ability to bind to its intracellular target, are fully restored as if it were administered in its free form. nih.gov The use of a self-immolative spacer like PABC is essential for this outcome, as a simple spacer would result in the payload being released with a chemical remnant attached, potentially altering its activity. cam.ac.uk

Detailed Analysis of the 1,6-Elimination Reaction Pathway

Factors Influencing Release Kinetics and Overall Cleavage Efficiency In Vitro and In Cellulo

The activity of lysosomal proteases, which are central to the linker cleavage, is highly dependent on the pH of their environment. acs.org Lysosomes maintain an acidic internal pH, typically between 4.5 and 5.5. acs.org Cathepsin B, the key enzyme responsible for cleaving the Val-Ala sequence, exhibits optimal catalytic function under these acidic conditions. acs.orgacs.org Studies have demonstrated that cathepsin B activity is significantly higher at acidic pH (e.g., 4.6-5.5) compared to the neutral pH of the cytosol or blood plasma (~7.4). acs.orgacs.org This pH-dependent activity serves as a crucial selectivity filter, ensuring that substantial linker cleavage and subsequent payload release are preferentially triggered within the lysosomal compartment of the target cell, thereby minimizing premature drug release in systemic circulation. cam.ac.uk

The chemical structure of the conjugated payload can exert a significant influence on the kinetics of the release mechanism. iris-biotech.de Steric bulk near the point of conjugation can physically impede the approach of cathepsin B to the Val-Ala cleavage site. cam.ac.uknih.gov This steric hindrance can slow the rate of enzymatic hydrolysis, creating a bottleneck in the release process and extending the half-life of the active payload's liberation. nih.govnih.gov

Beyond sterics, the electronic properties of the payload and the self-immolative spacer itself can modulate the rate of 1,6-elimination. The introduction of electron-donating groups on the PAB aromatic ring has been found to enhance the rate of self-immolation. rsc.org Conversely, electron-withdrawing groups tend to decrease the rate of this elimination. rsc.org This is because the reaction proceeds through a quinone methide-like intermediate, the formation of which is facilitated by electron-donating substituents. rsc.org These electronic effects provide a valuable tool for medicinal chemists to fine-tune the payload release rate, balancing stability in circulation with rapid release at the target site. amazonaws.comiris-biotech.de

The following table summarizes research findings on how payload characteristics can influence release kinetics from Val-Ala-PAB systems.

| Factor | Observation | Impact on Release Rate | Reference |

| Steric Hindrance | Bulky payloads near the cleavage site inhibit enzyme access. | Decreased | cam.ac.uknih.gov |

| Electronic Effects | Electron-donating groups on the PAB spacer. | Increased | rsc.org |

| Electronic Effects | Electron-withdrawing groups on the PAB spacer. | Decreased | rsc.org |

The precise positioning of the payload on the PAB spacer is non-negotiable for a successful self-immolative release. The 1,6-elimination mechanism is a specific electronic cascade that requires the payload to be attached at the benzylic position of the p-aminobenzyl group. cam.ac.ukrsc.org Following the enzymatic removal of the Val-Ala dipeptide, the newly freed aniline (B41778) nitrogen donates its electrons, initiating a chain reaction that culminates in the cleavage of the bond at the benzylic position, releasing the payload.

If the payload were attached to any other position on the aromatic ring, such as the ortho or meta positions relative to the aniline group, this electronic cascade would be blocked. nih.gov For instance, a substitution meta to the triggering aniline group would not favor the self-immolation cascade. nih.gov This strict structural requirement ensures that the payload release is a predictable and controlled event, directly coupled to the enzymatic trigger. The defined geometry of the PAB spacer is therefore fundamental to its function, and any deviation in the linker-payload connectivity would abrogate the intended drug release mechanism. rsc.orgfrontiersin.org

Preclinical and Clinical Translational Research of Val Ala Pab Oh Linker Systems

Application in Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy

The Val-Ala-PAB linker has been extensively utilized in the development of Antibody-Drug Conjugates (ADCs), a class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to cancer cells. axispharm.commedchemexpress.com This targeted approach aims to enhance the therapeutic window of highly toxic drugs, which would otherwise be unsuitable for systemic administration. researchgate.netfujifilm.com

The design of the Val-Ala linker was a strategic optimization to overcome limitations associated with earlier dipeptide linkers, most notably the Valine-Citrulline (Val-Cit) linker. iris-biotech.decam.ac.uk A primary advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit. iris-biotech.decam.ac.uk This property is critical because excessive hydrophobicity in an ADC can lead to aggregation, reduced solubility, and accelerated clearance from circulation. acs.orgnih.gov

Research has shown that the reduced hydrophobicity of the Val-Ala linker allows for the conjugation of a higher number of drug molecules per antibody—a metric known as the drug-to-antibody ratio (DAR)—without inducing significant aggregation. cam.ac.uk For instance, one study demonstrated that a DAR of 7.4 could be achieved with a Val-Ala linker without substantial aggregation, whereas the more hydrophobic Val-Cit linker led to excessive aggregation at a DAR greater than 4. cam.ac.uk This capability is particularly advantageous when working with highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. cam.ac.uk

Further optimizations to the Val-Ala-PAB system include the incorporation of hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine (PSar). mdpi.comnih.gov These modifications further improve the ADC's water solubility and stability, enabling high DAR constructs (e.g., DAR8) that maintain favorable pharmacokinetic properties. mdpi.com Advanced strategies, such as "exolinkers," reposition the cleavable dipeptide to an external position on the p-aminobenzylcarbamate (PAB) spacer, a design shown to enhance stability and in vivo efficacy. nih.gov The collective goal of these optimizations is to improve the therapeutic index by ensuring the ADC remains stable in circulation, delivers a high concentration of the payload to the tumor, and minimizes premature drug release. axispharm.com

Table 1: Comparison of Val-Ala and Val-Cit Linker Properties

| Feature | Val-Ala Linker | Val-Cit Linker | Reference(s) |

|---|---|---|---|

| Hydrophobicity | Lower | Higher | cam.ac.uk, iris-biotech.de |

| Achievable DAR | High (e.g., ~7.4) without aggregation | Moderate (e.g., ~4) before aggregation | cam.ac.uk |

| Cathepsin B Cleavage Rate | Slower (cleaved at half the rate of Val-Cit) | Faster | cam.ac.uk, iris-biotech.de |

| Payload Suitability | Favorable for lipophilic payloads (e.g., PBDs) | Broadly used, but can be limited by payload hydrophobicity | cam.ac.uk, |

| Plasma Stability (Human) | High | High | broadpharm.com, iris-biotech.de |

The efficacy of ADCs utilizing the Val-Ala-PAB linker has been demonstrated across a variety of cancer cell lines. In vitro studies are crucial for confirming that the ADC can selectively kill cancer cells that express the target antigen while sparing antigen-negative cells. In these assays, ADCs with Val-Ala linkers have consistently shown potent cytotoxic activity. nih.gov

For example, a study comparing different linker technologies in HER2-positive cells showed that a Val-Ala containing ADC had an IC50 (half-maximal inhibitory concentration) of 92 pmol/L, demonstrating high potency. nih.gov The selectivity is a key feature, as the linker is designed to be cleaved by intracellular lysosomal proteases, meaning the cytotoxic effect is primarily exerted after the ADC is internalized by the target cell. iris-biotech.de In studies comparing various dipeptide linkers, those based on Val-Ala and Val-Cit consistently showed superior performance in vitro over other sequences when used with non-internalizing antibodies, underscoring the efficiency of the cleavage mechanism. nih.gov Furthermore, research into optimizing dipeptide linkers identified Ala-Ala as another promising candidate that allowed for a high drug load while maintaining low aggregation and potent in vitro efficacy in reporter assays. nih.gov

In vivo studies have shown that ADCs with Val-Ala linkers can cause significant tumor growth inhibition and, in some cases, complete tumor regression. cam.ac.uknih.gov For example, in a xenograft model of Granta 519 lymphoma, an ADC featuring a tandem-cleavage linker based on the Val-Ala dipeptide demonstrated potent, dose-dependent anti-tumor activity. acs.org Similarly, studies on non-internalizing ADCs, which release their payload into the tumor microenvironment, found that Val-Ala and Val-Cit linkers were prerequisites for in vivo therapeutic activity in xenograft models. nih.gov In a head-to-head comparison, ADCs with Val-Ala linkers showed no observable difference in efficacy or toxicity compared to their Val-Cit counterparts when using an MMAE payload. cam.ac.uk Recent innovations, such as PSar-modified Lys-Val-Ala-PAB linkers, have demonstrated superior in vivo antitumor properties in lung cancer models compared to less hydrophilic constructs. mdpi.com

Table 2: Summary of In Vivo Efficacy Findings for Val-Ala-PAB Based Conjugates

| Conjugate Type | Animal Model | Key Finding | Reference(s) |

|---|---|---|---|

| Tandem-Cleavage ADC | Granta 519 Lymphoma Xenograft | Showed complete tumor responses in a majority of mice at a 10 mg/kg dose. | acs.org |

| Non-Internalizing ADC | Tenascin-C Rich Tumor Xenograft | Highly active at 7 mg/kg, demonstrating the necessity of a cleavable linker for in vivo efficacy. | nih.gov |

| PSar-Modified ADC | Lung Cancer Xenograft | Exhibited superior tumor inhibition compared to PEG-modified and linear linker ADCs. | mdpi.com |

| Exolinker ADC | HER2+ Xenograft | Showed higher in vivo efficacy than the clinically approved ADC Kadcyla. | nih.gov |

The clinical relevance of the Val-Ala-PAB linker is solidified by its incorporation into several ADCs that have advanced into late-stage clinical trials or received regulatory approval.

Tesirine (B3181916) (SG3249): Tesirine is not a standalone drug but the designation for the linker-payload combination of a Val-Ala linker, a PAB spacer, and the potent PBD dimer payload SG3199. medchemexpress.com This linker-drug is a key component of two notable ADCs:

Loncastuximab tesirine (Zynlonta®): An ADC targeting CD19, it received FDA approval for the treatment of relapsed or refractory large B-cell lymphoma. nih.gov The choice of the Val-Ala linker was critical to enable the use of the highly lipophilic PBD payload without causing aggregation issues. cam.ac.uk

Rovalpituzumab tesirine: This ADC targeted the delta-like ligand 3 (DLL3) antigen for the treatment of small-cell lung cancer. cam.ac.uk

RC48 (Disitamab Vedotin): This ADC, which targets the HER2 antigen, also utilizes a Val-Ala based cleavable linker to connect to its payload, MMAE. It has been investigated in various HER2-expressing solid tumors, including urothelial carcinoma and breast cancer.

Table 3: Clinically Validated ADCs Utilizing Val-Ala-PAB Linker Systems

| ADC Name | Linker-Payload | Target Antigen | Indication(s) | Reference(s) |

|---|---|---|---|---|

| Loncastuximab tesirine | Tesirine (Val-Ala-PAB-SG3199) | CD19 | Relapsed/Refractory Large B-cell Lymphoma | , nih.gov |

| Rovalpituzumab tesirine | Tesirine (Val-Ala-PAB-SG3199) | DLL3 | Small-Cell Lung Cancer | , cam.ac.uk |

| Disitamab vedotin (RC48) | Val-Ala-PAB-MMAE | HER2 | Urothelial Carcinoma, Breast Cancer | |

In Vivo Pharmacodynamic and Efficacy Studies in Orthotopic and Xenograft Animal Models

Exploration and Development in Peptide-Drug Conjugates (PDCs) and Small Molecule Prodrug Strategies

Beyond its central role in ADCs, the Alloc-Val-Ala-PAB-OH chemical scaffold is a foundational building block for other targeted therapeutic strategies, including Peptide-Drug Conjugates (PDCs) and Small Molecule-Drug Conjugates (SMDCs). frontiersin.org In these modalities, a targeting peptide or a small molecule, rather than a large antibody, is used to guide a cytotoxic payload to the site of disease.

One study detailed the synthesis of an SMDC targeting integrin αVβ3, which is highly expressed on many tumor cells. frontiersin.org The conjugate consisted of a small-molecule RGD mimetic for targeting, the Val-Ala-PABC cleavable linker, and the cytotoxic agent MMAE. This work highlights the modularity of the linker system, allowing it to be adapted from large biologics to smaller, non-peptidic targeting agents. frontiersin.org The Val-Ala linker serves the same purpose: ensuring stability in transit and enabling enzyme-specific payload release within the target cell. frontiersin.org The broader utility of this compound is also seen in its application in peptide synthesis to create prodrugs with enhanced stability, solubility, and targeted delivery potential.

Biostability and Off-Target Cleavage Considerations in Biological Milieu

An ideal ADC linker must be highly stable in systemic circulation to prevent premature release of its toxic payload, which can cause off-target toxicities. axispharm.comacs.org While the Val-Ala linker is designed for cleavage by lysosomal cathepsins and is generally stable in human plasma, its behavior in other biological contexts and in preclinical species presents important considerations. iris-biotech.debroadpharm.com

A significant challenge identified in preclinical development is the instability of valine-containing peptide linkers in mouse plasma. cam.ac.uknih.gov This instability is primarily due to the enzyme carboxylesterase 1C (Ces1C), which is present in mice but not in humans, and can prematurely cleave the linker. nih.govnih.gov This species-specific difference can complicate the interpretation of pharmacokinetic and efficacy studies in mice, potentially underestimating the conjugate's performance in humans. cam.ac.uk While the Val-Ala linker is also susceptible to this effect, some studies suggest it has a slightly improved half-life in mouse serum (t½ ≈ 23 hours) compared to the Val-Cit linker (t½ ≈ 11.2 hours). cam.ac.uk

In the human biological milieu, another potential source of off-target cleavage is human neutrophil elastase, a serine protease that has been shown to cleave the Val-Cit bond. acs.orgnih.gov This aberrant cleavage is a concern as it could contribute to off-target toxicities, such as the neutropenia observed with some ADCs. acs.org While the Val-Ala linker's susceptibility to neutrophil elastase is less characterized, it remains a critical area of investigation for ensuring the safety and selectivity of these linker systems. Recent developments, such as tandem-cleavage and exolinker designs, aim to improve stability against such off-target enzymatic activity by creating linkers that are more resistant to premature cleavage in circulation. nih.govacs.org

Evaluation of Systemic Plasma Stability in Human and Preclinical Species

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while efficiently releasing the payload within the target cancer cells. The Valine-Alanine (Val-Ala) dipeptide linker, a component of the this compound system, is designed for cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. mdpi.comiris-biotech.de

Val-Ala linkers are generally characterized by high stability in human plasma. iris-biotech.decam.ac.uk This stability is crucial for ensuring that the ADC can circulate for a sufficient duration to reach the target tumor cells. For instance, a specific antibody-drug conjugate utilizing a Val-Ala dipeptide linker, FZ-AD005, demonstrated excellent stability in in-vitro human plasma studies, with only about 0.7% of the payload being released over a seven-day incubation period. aacrjournals.org In contrast, the stability of Val-Ala linkers in the plasma of preclinical rodent species, particularly mice, is significantly lower. cam.ac.uknih.gov This discrepancy is primarily due to the activity of a specific mouse carboxylesterase, Ces1C, which can cleave the linker. nih.gov

Below is a data table summarizing the known plasma stability characteristics of Val-Ala-PAB-OH linker systems in various species.

Table 1: Systemic Plasma Stability of Val-Ala-PAB-OH Linker Systems

| Species | Reported Stability | Key Findings | Citations |

|---|---|---|---|

| Human | High | Generally stable with minimal premature payload release. An ADC with a Val-Ala linker showed only 0.7% payload release after 7 days. | iris-biotech.decam.ac.ukaacrjournals.org |

| Mouse | Low to Moderate | Susceptible to cleavage by carboxylesterase Ces1C, leading to rapid hydrolysis (e.g., within 1 hour in some studies). A small molecule conjugate showed a t1/2 of 23 hours. | cam.ac.uknih.gov |

| Rat | Moderate to High | Generally more stable than in mouse plasma; considered a more predictive preclinical model for human stability than mice. | oup.comthno.org |

| Cynomolgus Monkey | High | Considered to have high translational value to human studies, with high linker stability observed. | oup.comthno.org |

Investigation of Potential Non-Targeted Enzymatic Degradation Pathways (e.g., Carboxylesterases, Neutrophil Elastase)

While Val-Ala linkers are designed for targeted cleavage by cathepsins within tumor cells, they can be susceptible to degradation by other enzymes present in the systemic circulation or in specific tissues. This non-targeted cleavage can lead to premature payload release and associated off-target toxicities. Two key enzymes implicated in the non-specific degradation of Val-Ala and related peptide linkers are carboxylesterases and neutrophil elastase.

Carboxylesterases: The instability of Val-Ala linkers in mouse plasma is primarily attributed to the murine carboxylesterase 1C (Ces1C). nih.gov This enzyme is not a major component of human plasma, which explains the significant difference in linker stability between the species. nih.govmdpi.com The cleavage of the Val-Ala linker by Ces1C in mice complicates preclinical assessment, as it can lead to an underestimation of the therapeutic window of an ADC. Studies have shown that in Ces1C-knockout mice, the stability of valine-containing linkers is dramatically increased, confirming the role of this enzyme in their degradation. nih.gov

Neutrophil Elastase: Human neutrophil elastase, a serine protease released by neutrophils, has been identified as another enzyme capable of cleaving Val-Ala and particularly Val-Cit linkers. nih.govpreprints.org This off-target cleavage is a significant concern as it is believed to contribute to hematological toxicities, such as neutropenia, observed with some ADCs in clinical settings. nih.govpreprints.org The premature release of the cytotoxic payload in the vicinity of bone marrow-resident neutrophil precursors can lead to their depletion. Studies have demonstrated that neutrophil elastase cleaves the amide bond between the valine and alanine (B10760859) residues. nih.gov

The table below summarizes the impact of these non-targeted enzymes on Val-Ala-PAB-OH linker systems.

Table 2: Non-Targeted Enzymatic Degradation of Val-Ala-PAB-OH Linkers

| Enzyme | Effect on Linker | Implications | Citations |

|---|---|---|---|

| Carboxylesterase 1C (Ces1C) | Cleavage of the linker, primarily in mouse plasma. | Leads to poor linker stability in mice, complicating preclinical evaluation of ADCs. This is less of a concern in humans. | nih.govnih.govmdpi.com |

| Neutrophil Elastase | Cleavage of the Val-Ala dipeptide bond. | Contributes to premature payload release in circulation, potentially causing off-target toxicities like neutropenia. | nih.govpreprints.orgnih.gov |

Strategies to Mitigate Premature Payload Release and Enhance Specificity

To address the challenges of premature payload release and off-target enzymatic degradation, several strategies have been developed to enhance the stability and specificity of Val-Ala-PAB-OH and related linker systems. These strategies focus on modifying the linker structure to be more resistant to non-target proteases while retaining susceptibility to lysosomal cathepsins.

Future Research Directions and Emerging Paradigms for Alloc Val Ala Pab Oh

Strategies for Overcoming Identified Limitations in Current Val-Ala-PAB Linker Design

Despite the utility of the Val-Ala-PAB system, several limitations are being actively addressed to improve ADC performance. Key challenges include linker hydrophobicity and potential premature cleavage in systemic circulation.

Premature Cleavage and Plasma Stability: Ideally, the linker should remain stable in the bloodstream and only release the payload inside the target cell. axispharm.com However, dipeptide linkers can be susceptible to premature cleavage by enzymes present in plasma, such as neutrophil elastase. acs.org This can lead to off-target toxicity. To enhance plasma stability and cleavage specificity, researchers are exploring modifications to the dipeptide sequence itself. One innovative approach is the addition of other amino acids, such as glutamic acid, to the sequence (e.g., Glu-Val-Cit), which has been shown to confer resistance to cleavage by certain plasma enzymes like carboxylesterase Ces1C. acs.org

Comparative Dipeptide Linker Performance: Studies have been conducted to compare various dipeptide sequences to optimize cleavage rates and stability. The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker, which could be advantageous for modulating payload release. iris-biotech.de A summary of findings from a comparative study on dipeptide linkers is presented below.

| Dipeptide Linker | Key Characteristic | Implication for ADC Design | Reference |

| Val-Ala | Moderate cleavage rate by Cathepsin B, lower hydrophobicity vs. Val-Cit. | Offers a balance between stability and payload release; reduced risk of aggregation. | iris-biotech.de |

| Val-Cit | Rapid cleavage rate by Cathepsin B, higher hydrophobicity. | Used in many approved ADCs, but can contribute to aggregation at high DARs. | iris-biotech.deacs.orgmdpi.com |

| Phe-Lys | Very rapid cleavage rate in plasma. | Less stable in circulation, leading to potential off-target toxicity. | cam.ac.ukmdpi.com |

| Glu-Val-Cit | Designed to be resistant to specific plasma carboxylesterases. | Enhanced plasma stability and a potentially wider therapeutic window. | acs.org |

Development of Site-Specific Conjugation Methodologies for Homogeneous Bioconjugates Utilizing Val-Ala-PAB

A critical goal in ADC development is the production of homogeneous conjugates with a precisely defined DAR. Traditional conjugation methods, which target stochastic surface-exposed lysines or interchain cysteines on the antibody, result in a heterogeneous mixture of ADC species. nih.gov This heterogeneity complicates characterization and can lead to unpredictable pharmacokinetic profiles.

Emerging site-specific technologies compatible with Val-Ala-PAB linkers include:

Engineered Cysteines (e.g., THIOMAB™): This technology involves introducing cysteine residues at specific locations on the antibody backbone through genetic engineering. The sulfhydryl groups of these engineered cysteines provide reactive handles for specific conjugation.

Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive groups (e.g., an azide (B81097) or alkyne) into the antibody sequence allows for highly specific conjugation via bio-orthogonal chemistry, such as click chemistry.

Enzymatic Ligation: Enzymes like sortase or transglutaminase can be used to ligate the linker-payload to a specific recognition sequence engineered into the antibody, offering high precision and mild reaction conditions.

Integration with Novel Targeting Ligands Beyond Monoclonal Antibodies (e.g., Nanobodies, Aptamers)

While monoclonal antibodies (mAbs) are the standard for targeted delivery in ADCs, their large size can limit tumor penetration. cam.ac.uknih.gov This has spurred research into smaller, alternative targeting ligands that can be conjugated with Val-Ala-PAB-based linkers. These novel ligands offer distinct advantages in terms of tissue access and pharmacokinetic properties.

| Targeting Ligand | Description | Potential Advantages with Val-Ala-PAB Linker | Research Findings/Examples |

| Nanobodies | Single-domain antibody fragments derived from camelid heavy-chain antibodies. | Small size (~15 kDa) allows for rapid tumor accumulation and superior tissue penetration. | A HER2-selective nanobody has been successfully used in a conjugate, demonstrating the feasibility of this approach. cam.ac.ukrsc.org |

| Aptamers | Short, single-stranded DNA or RNA molecules that fold into specific 3D structures to bind targets. | Can be chemically synthesized, are non-immunogenic, and possess excellent tissue penetration. | Patents have been filed for nucleic acid aptamer-drug conjugates, indicating active development in this area. google.com |

| Knottin Peptides | Small, structurally constrained peptides with high affinity and stability. | Offer a stable scaffold for targeting specific receptors like integrins. | Integrin-targeting knottin peptides have been successfully conjugated to payloads using Val-Ala linkers. medchemexpress.com |

| Small-Immune Proteins | Engineered protein scaffolds designed to bind specific targets. | Can be tailored for high-affinity binding and offer a modular platform for ADC construction. | These represent an emerging class of targeting moieties for next-generation conjugates. rsc.org |

The integration of the Val-Ala-PAB linker with these novel ligands requires careful optimization, as the biodistribution and clearance rates of these smaller constructs differ significantly from those of full-sized mAbs.

Engineering for Modulated and Programmable Payload Release Kinetics for Enhanced Therapeutic Outcomes

The therapeutic efficacy of an ADC is profoundly influenced by the rate and location of payload release. researchgate.netnih.gov The Val-Ala-PAB system is designed for a specific release trigger—Cathepsin B cleavage in the lysosome. broadpharm.com Future research aims to create more sophisticated, "programmable" release mechanisms for finer control over this process.

Strategies for engineering release kinetics include:

Modulating Steric Hindrance: Introducing bulky chemical groups near the dipeptide cleavage site can sterically hinder access by proteolytic enzymes, thereby slowing the rate of payload release. This approach allows for the fine-tuning of release kinetics to match the specific biological context. researchgate.netnjbio.com

Dual-Cleavage Linkers: A more advanced concept involves designing linkers that require two distinct cleavage events to release the payload. For example, a linker might incorporate both a protease-sensitive bond (like Val-Ala) and an acid-labile group (like a hydrazone) or a disulfide bond that is cleaved in the reducing environment of the cell. researchgate.net This dual-trigger mechanism could significantly enhance tumor specificity and reduce off-target effects.

Multi-Payload Systems: Architectures are being developed that can carry multiple payloads with different release kinetics on a single antibody. This could enable synergistic therapeutic effects by releasing different drugs at different times or in different subcellular compartments. researchgate.net

Application of High-Throughput Screening and Computational Design Approaches for Rational Linker Optimization

The traditional, empirical approach to linker development is time-consuming and resource-intensive. The integration of high-throughput screening (HTS) and computational design is revolutionizing the field, enabling a more rational and accelerated optimization process. computabio.comitn.pt

Computational Modeling and Simulation: Advanced computational algorithms and machine learning can now be used to predict how specific modifications to the Val-Ala-PAB linker will affect critical ADC properties. biopharminternational.comcomputabio.com These models can simulate the dynamic interactions between the antibody, linker, and payload, providing insights into stability, hydrophobicity, and susceptibility to enzymatic cleavage before a single molecule is synthesized. biopharminternational.comitn.pt This in silico analysis allows researchers to screen vast virtual libraries of linker designs and prioritize the most promising candidates for experimental validation.

High-Throughput Screening (HTS): To complement computational predictions, HTS assays are used for the rapid experimental evaluation of linker properties. For example, Förster Resonance Energy Transfer (FRET)-based assays can be employed to screen large libraries of peptide linkers for their cleavage efficiency by specific proteases (like Cathepsin B) and their stability in human plasma. nih.govnih.gov This combination of predictive modeling and rapid experimental testing creates a powerful feedback loop for linker optimization.

| Approach | Description | Application to Val-Ala-PAB Linker Optimization | Reference |

| Computational Design | Use of algorithms and simulations to analyze and predict linker properties. | Predicts how modifications to the Val-Ala sequence or PAB spacer affect stability, solubility, and drug release. | computabio.comitn.pt |

| Machine Learning | AI-driven models that learn from existing data to identify trends and make predictions. | Identifies subtle but crucial trends in ADC performance based on linker structure, automating data analysis. | biopharminternational.com |

| FRET-based HTS | A fluorescence-based assay to measure enzymatic cleavage in real-time. | Rapidly screens libraries of Val-Ala variants to quantify cleavage rates and plasma stability. | nih.gov |

By embracing these advanced methodologies, the next generation of ADCs utilizing the Val-Ala-PAB scaffold can be engineered with greater precision, leading to safer and more effective cancer therapeutics.

Q & A

Q. Key Variables to Control :

- Reaction time and temperature to minimize epimerization.

- Solvent choice (e.g., DMF for solubility vs. DCM for steric hindrance reduction).

Advanced: How can researchers optimize the enzymatic stability of this compound for in vivo applications?

Answer:

Experimental Design :

- Stability Assays : Incubate the compound in simulated biological matrices (e.g., plasma, liver microsomes) at 37°C. Monitor degradation via LC-MS at timed intervals.

- Modifications :

- Replace Val with D-amino acids to resist protease cleavage.

- Introduce PEG spacers to reduce renal clearance.

- Data Analysis : Use kinetic models (e.g., first-order decay) to quantify half-life. Compare with control peptides lacking Alloc/PAB groups .

Contradiction Resolution : If stability data conflict across studies, validate via orthogonal methods (e.g., fluorescence quenching for real-time degradation tracking) .

Advanced: What strategies address contradictory findings in this compound’s cytotoxicity profiles across cell lines?

Answer:

Hypothesis-Driven Workflow :

Variable Isolation : Control cell passage number, culture medium, and incubation time.

Mechanistic Studies :

- Measure mitochondrial membrane potential (JC-1 assay) to assess apoptosis.

- Quantify ROS generation (DCFDA assay) to evaluate oxidative stress.

Statistical Modeling : Apply ANOVA with post-hoc tests to identify cell-line-specific sensitivities. Report effect sizes and confidence intervals .

Recommendation : Pre-screen cell lines for expression of peptide transporters (e.g., SLC15A1) to contextualize cytotoxicity .

Advanced: How should researchers design a study to evaluate this compound’s role in targeted drug delivery?

Answer:

Key Components :

- Targeting Validation : Conjugate the peptide to a model drug (e.g., doxorubicin) and test binding affinity to target receptors (e.g., SPR analysis).

- In Vivo Testing : Use xenograft models with biodistribution tracked via radiolabeling (e.g., ^99mTc) or near-infrared imaging.

- Control Groups : Include scrambled-sequence peptides and free drug controls .

Ethical Considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Basic: What analytical techniques are critical for assessing this compound’s purity and structural integrity?

Answer:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities.

- NMR : Confirm Alloc deprotection via disappearance of allylic proton signals (~5.8–6.2 ppm).

- Circular Dichroism (CD) : Monitor secondary structure changes under varying pH/temperature .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

Answer:

- Molecular Dynamics (MD) : Simulate peptide-lipid bilayer interactions to predict membrane permeability.

- QSAR Models : Correlate substituent electronegativity with metabolic clearance rates.

- Docking Studies : Identify PAB-OH binding motifs in serum albumin for prolonged circulation time .

Validation : Cross-check predictions with in vitro permeability (Caco-2 assays) and in vivo PK studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.